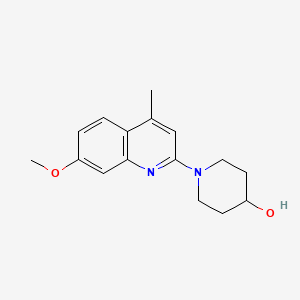![molecular formula C16H16N4O B12268451 1-({7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)-2,3-dihydro-1H-inden-2-ol](/img/structure/B12268451.png)
1-({7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)-2,3-dihydro-1H-inden-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)-2,3-dihydro-1H-inden-2-ol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core fused with an indene moiety. The presence of a methyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine ring and a hydroxyl group at the 2-position of the indene ring further enhances its chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 1-({7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)-2,3-dihydro-1H-inden-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Introduction of the methyl group: The methyl group is introduced at the 7-position of the pyrrolo[2,3-d]pyrimidine ring through selective alkylation reactions.
Formation of the indene moiety: The indene ring is synthesized separately and then coupled with the pyrrolo[2,3-d]pyrimidine core through a series of condensation reactions.
Hydroxylation: The hydroxyl group is introduced at the 2-position of the indene ring through selective oxidation reactions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-({7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position of the indene ring can be oxidized to form a ketone or carboxylic acid, depending on the reaction conditions and reagents used.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Aplicaciones Científicas De Investigación
1-({7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)-2,3-dihydro-1H-inden-2-ol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting protein kinases involved in cancer cell proliferation and survival.
Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Mecanismo De Acción
The mechanism of action of 1-({7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-({7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)-2,3-dihydro-1H-inden-2-ol can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinases but differ in their chemical structure and selectivity.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds are designed as multi-targeted kinase inhibitors with enhanced potency and selectivity.
The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit certain protein kinases involved in cancer progression .
Propiedades
Fórmula molecular |
C16H16N4O |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
1-[(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)amino]-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C16H16N4O/c1-20-7-6-12-15(17-9-18-16(12)20)19-14-11-5-3-2-4-10(11)8-13(14)21/h2-7,9,13-14,21H,8H2,1H3,(H,17,18,19) |
Clave InChI |
BLDWIHBFNIRJLL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C(N=CN=C21)NC3C(CC4=CC=CC=C34)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylpyrimidin-2-amine](/img/structure/B12268377.png)
![N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12268378.png)
![1-{[1-(benzenesulfonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B12268405.png)
![4-bromo-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12268406.png)
![4-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12268408.png)
![4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268412.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12268413.png)
![2-methyl-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B12268429.png)
![3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12268434.png)
![N,5-dimethyl-N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12268442.png)
![5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268445.png)
![N,N,4-trimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12268447.png)

![6-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12268457.png)
